molecular formula C8H9NO5S B1416564 4-(Methoxysulfamoyl)benzoic acid CAS No. 1087784-72-2

4-(Methoxysulfamoyl)benzoic acid

Cat. No.: B1416564
CAS No.: 1087784-72-2
M. Wt: 231.23 g/mol
InChI Key: MGOWUCRXWXVRCO-UHFFFAOYSA-N
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Description

4-(Methoxysulfamoyl)benzoic acid is an organic compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol It is characterized by the presence of a methoxysulfamoyl group attached to a benzoic acid core

Mechanism of Action

Target of Action

4-(Methoxysulfamoyl)benzoic acid is a sulfonamide derivative of benzoic acid. It has been found to inhibit cytosolic phospholipase A2α (cPLA2α), an enzyme that plays a crucial role in the arachidonic acid cascade, a biochemical pathway leading to the formation of oxidized arachidonic acid products .

Mode of Action

In the case of cPLA2α, the compound likely binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of membrane phospholipids to release arachidonic acid .

Biochemical Pathways

The inhibition of cPLA2α by this compound affects the arachidonic acid cascade. This pathway leads to the formation of eicosanoids, including prostaglandins and leukotrienes, which are involved in various physiological processes and inflammatory responses . By inhibiting cPLA2α, the compound reduces the production of these eicosanoids, potentially modulating inflammation.

Result of Action

The primary result of the action of this compound is the inhibition of cPLA2α, leading to a decrease in the production of eicosanoids. This can potentially modulate inflammatory responses, although the specific molecular and cellular effects would depend on the context in which the compound is used .

Preparation Methods

The synthesis of 4-(Methoxysulfamoyl)benzoic acid can be achieved through several routes. One common method involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Methoxysulfamoyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methoxysulfamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Comparison with Similar Compounds

4-(Methoxysulfamoyl)benzoic acid can be compared with other benzoic acid derivatives, such as:

The uniqueness of this compound lies in its methoxysulfamoyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

4-(methoxysulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-9-15(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOWUCRXWXVRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282236
Record name 4-[(Methoxyamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087784-72-2
Record name 4-[(Methoxyamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087784-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Methoxyamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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